

Allosteric Modulation of B⁰AT1 by Cinromide: A Technical Guide

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Compound of Interest

Compound Name:	Cinromide
Cat. No.:	B1669065

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Introduction

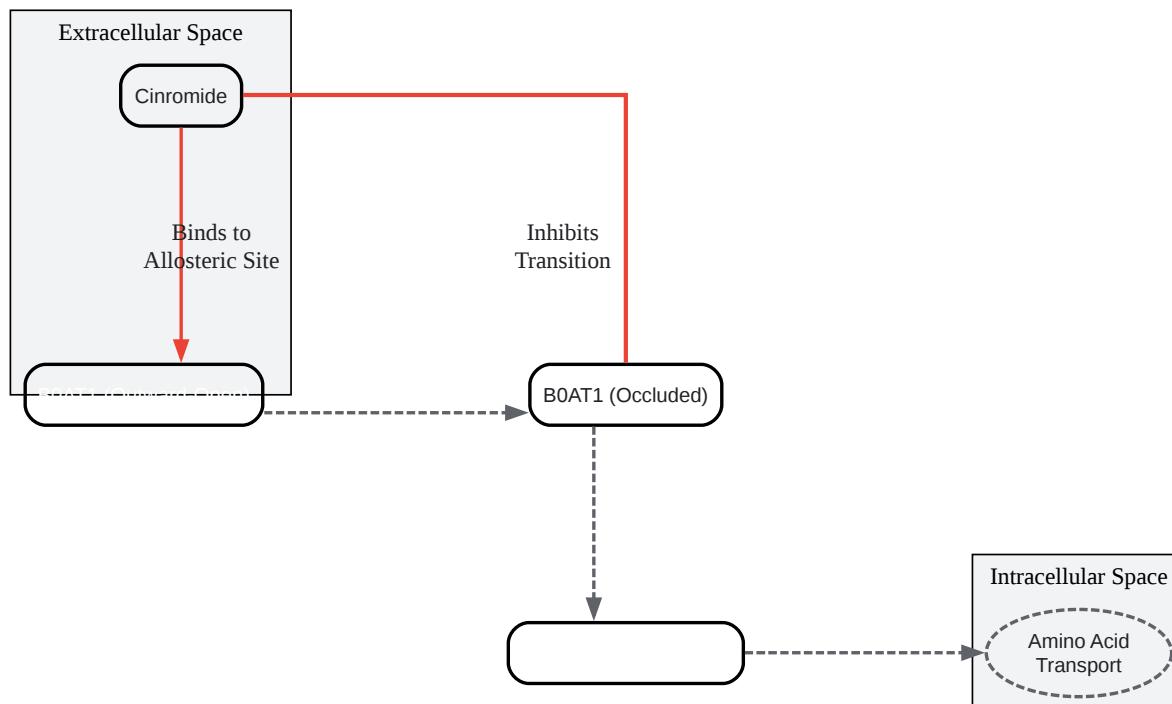
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.^{[1][2][3]} Its critical role in amino acid homeostasis has made it a significant therapeutic target for metabolic disorders such as phenylketonuria and type 2 diabetes.^{[2][3][4]} **Cinromide** has been identified as a selective inhibitor of B⁰AT1, acting through a novel allosteric mechanism.^{[2][5][6]} This technical guide provides an in-depth overview of the allosteric binding site of **Cinromide** on B⁰AT1, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations.

Allosteric Binding Site and Mechanism of Action

High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that **Cinromide** and its analogs bind to an allosteric site located in the extracellular vestibule of B⁰AT1.^{[1][2][3][5]} This binding site is distinct from the orthosteric substrate-binding site (S1).^{[2][5]} The binding of **Cinromide** to this allosteric pocket prevents the conformational changes necessary for amino acid transport. Specifically, it sterically hinders the movement of transmembrane helices TM1 and TM6, locking the transporter in an outward-open conformation and preventing its transition to the occluded and inward-facing states required for substrate translocation.^{[1][2][3][5]}

Signaling and Mechanistic Pathway

The binding of **Cinromide** to the allosteric site on B⁰AT1 initiates a series of events that culminate in the inhibition of amino acid transport. This can be visualized as a signaling pathway.



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Cinromide's Allosteric Inhibition of B⁰AT1

Quantitative Data

The inhibitory potency of **Cinromide** and related compounds has been determined using various functional assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound	Assay Type	IC ₅₀ (μM)	Reference
Cinromide	FLIPR	0.8 ± 0.1	[5]
Cinromide	Radioactive Uptake	0.5	[7][8]
Compound E4	FLIPR	7.7 ± 1.9	[5]
Compound E4	Radioactive Uptake	13.7	[7]
Compound CB3	FLIPR	1.9	[7]
Compound E18	FLIPR	3.4	[7]

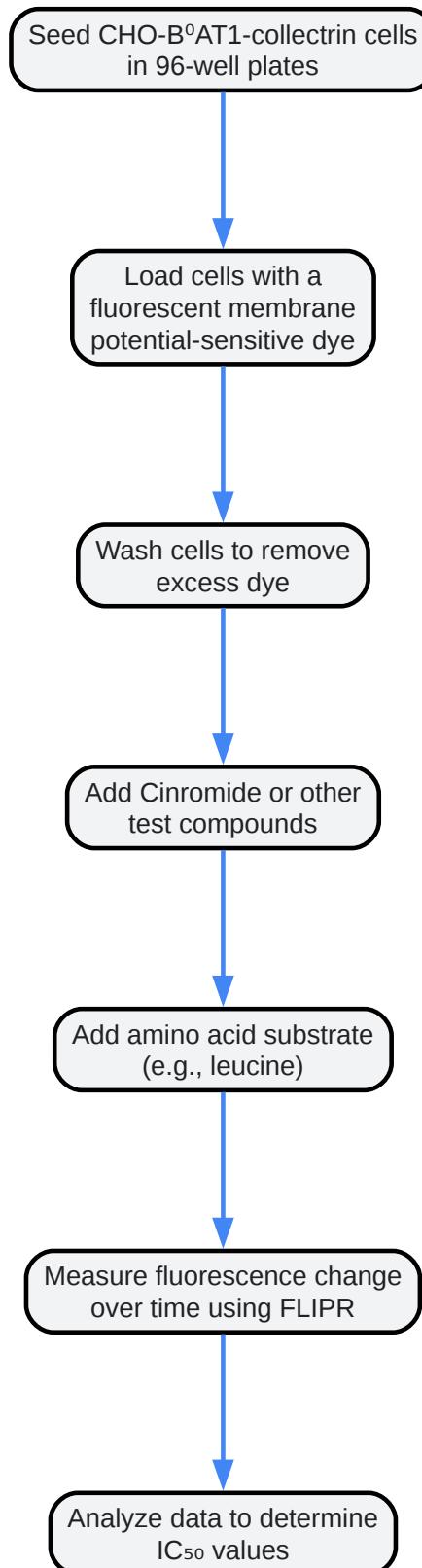
Experimental Protocols

The characterization of **Cinromide**'s interaction with B⁰AT1 has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

FLIPR Membrane Potential (FMP) Assay

This high-throughput assay measures changes in membrane potential associated with the electrogenic transport of amino acids by B⁰AT1.[4][6]

Experimental Workflow:



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FLIPR Membrane Potential Assay Workflow

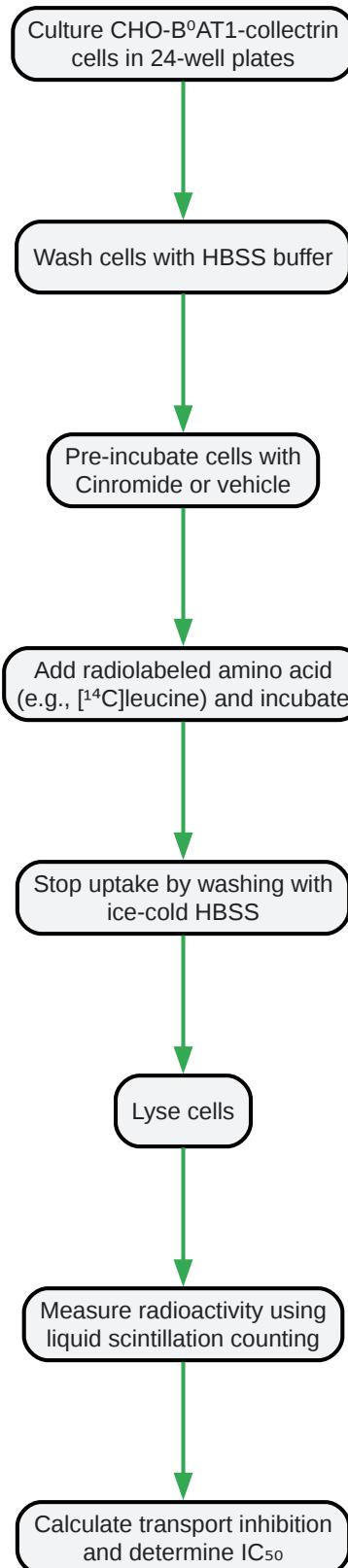
Detailed Steps:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are seeded into 96-well microplates and cultured to form a confluent monolayer.[4][9]
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye in a suitable buffer.
- Washing: After incubation, the cells are washed to remove any extracellular dye.
- Compound Addition: Test compounds, such as **Cinromide**, are added to the wells at various concentrations.
- Substrate Addition and Measurement: The plate is placed in a FLIPR instrument. An amino acid substrate (e.g., leucine) is added to initiate transport, and the resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time.[4]
- Data Analysis: The fluorescence signal is used to calculate the percentage of inhibition at each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Radioactive Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into cells expressing B⁰AT1.[4][5]

Experimental Workflow:



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Radioactive Amino Acid Uptake Assay Workflow

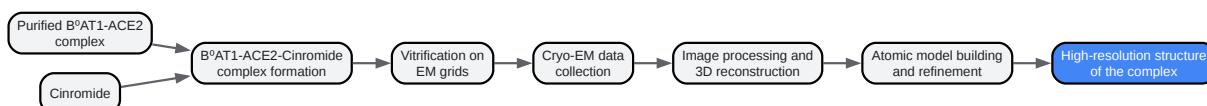
Detailed Steps:

- Cell Culture: CHO-BC cells are grown to confluence in 24-well plates.[9]
- Washing: Cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium.[9] To determine Na⁺-independent uptake, NaCl is replaced with NMDG-Cl.[9]
- Pre-incubation: Cells are pre-incubated with varying concentrations of **Cinromide** or a vehicle control for a defined period.
- Uptake: The pre-incubation solution is replaced with a solution containing a radiolabeled amino acid (e.g., [¹⁴C]leucine) and the test compound, and the cells are incubated for a specific time to allow for amino acid uptake.[4]
- Stopping the Reaction: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]
- Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
- Data Analysis: The amount of transported amino acid is quantified, and the percentage of inhibition by the test compound is calculated to determine the IC₅₀.

Cryo-Electron Microscopy (Cryo-EM)

Structural analysis of the B⁰AT1-**Cinromide** complex is performed using single-particle cryo-EM to elucidate the binding site and conformational state of the transporter.[2][5]

Logical Relationship for Structural Determination:



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Cryo-EM Structure Determination of B⁰AT1-**Cinromide** Complex

Methodology Overview:

- Protein Expression and Purification: The B⁰AT1-ACE2 complex is expressed in a suitable cell line (e.g., HEK293) and purified.[3]
- Complex Formation: The purified B⁰AT1-ACE2 complex is incubated with an excess of **Cinromide**.
- Grid Preparation: The complex solution is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
- Data Collection: The vitrified grids are imaged using a transmission electron microscope.
- Image Processing: The collected images (micrographs) are processed to select individual particle images, which are then aligned and classified.
- 3D Reconstruction and Model Building: A high-resolution three-dimensional map of the complex is generated, into which an atomic model is built and refined. This reveals the precise binding location of **Cinromide** and the conformation of the transporter.[2][5]

Conclusion

The identification of an allosteric binding site for **Cinromide** on B⁰AT1 represents a significant advancement in the development of selective inhibitors for this transporter. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, provides a solid foundation for future drug discovery and development efforts targeting B⁰AT1 for the treatment of various metabolic diseases. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field.

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